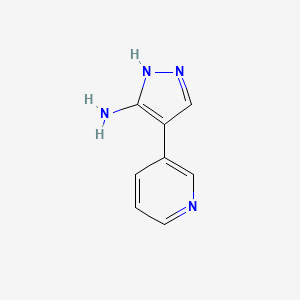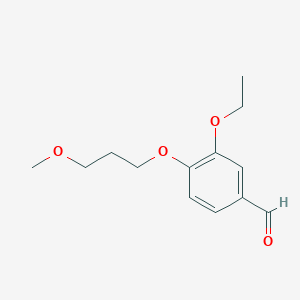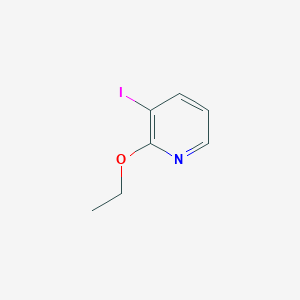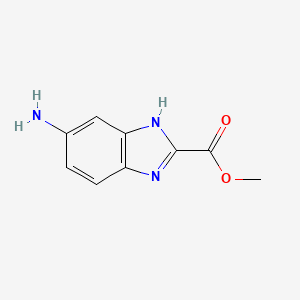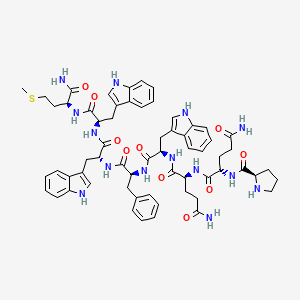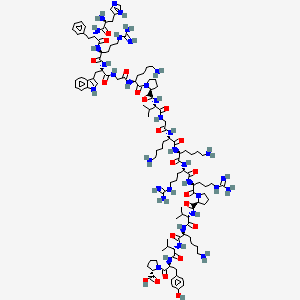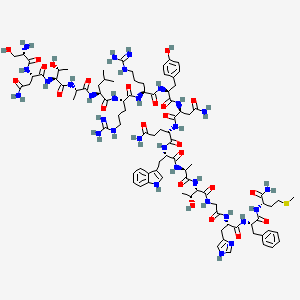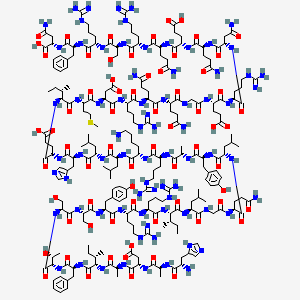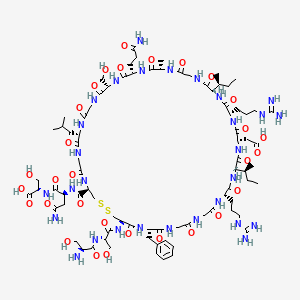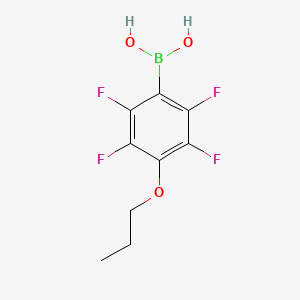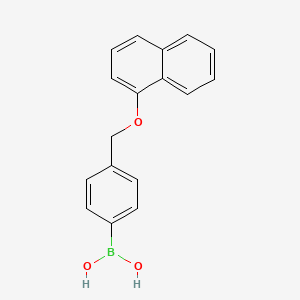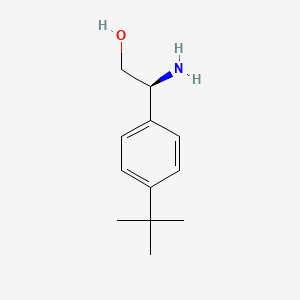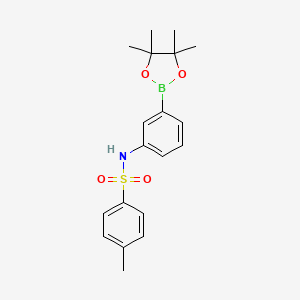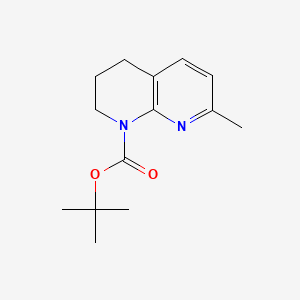
Tert-butyl 7-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Descripción general
Descripción
Tert-butyl 7-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate (TBMNDC) is an organic compound that is used as a building block in the synthesis of a variety of pharmaceuticals, agrochemicals, and other compounds. TBMNDC has been extensively studied due to its potential applications in medicinal chemistry and its ability to act as a catalyst in organic synthesis.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activities
Tert-butyl 7-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate derivatives have been explored for their potential antibacterial activities. Studies by Bouzard et al. (1989, 1992) on fluoronaphthyridines, including compounds with the tert-butyl moiety, have shown promising antibacterial properties against a variety of pathogens. The research demonstrated the synthesis and structure-activity relationships of these compounds, highlighting their potential as therapeutic agents against bacterial infections. One of the compounds, BMY 43748, was identified as a promising candidate due to its improved therapeutic profile, showcasing the chemical's significance in developing antibacterial drugs (Bouzard et al., 1992).
Enantioselective Fluorescence Sensing
In the field of enantioselective fluorescence sensing, Liu et al. (2008) developed a C2-symmetric ligand based on tert-butyl naphthalene derivatives, which forms a highly fluorescent scandium complex capable of sensing chiral amino alcohols. This ligand exhibits potential for accurate measurements of both the total amount and the enantiomeric excess of several amino alcohols at micromolar concentrations, indicating its utility in analytical chemistry and chiral molecule detection (Liu, Pestano, & Wolf, 2008).
Water Oxidation Catalysts
Research by Zong and Thummel (2005) introduced a new family of Ru complexes for water oxidation, utilizing ligands derived from tert-butyl naphthyridine. These complexes were demonstrated to be effective in oxygen evolution reactions, with turnover numbers ranging significantly depending on the axial ligand used. This work contributes to the development of efficient catalysts for water oxidation, a critical reaction for sustainable energy production and storage solutions (Zong & Thummel, 2005).
Combinatorial Synthesis of Heterocycles
Li et al. (2013) reported the combinatorial synthesis of fused tetracyclic heterocycles containing [1,6]naphthyridine derivatives under catalyst-free conditions. This methodology allowed for the high-yield synthesis of various heterocyclic compounds from tert-butyl 2,4-dioxopiperidine-1-carboxylate, showcasing the tert-butyl naphthyridine's versatility in facilitating diverse chemical syntheses and its potential in drug discovery and materials science (Li et al., 2013).
Propiedades
IUPAC Name |
tert-butyl 7-methyl-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-7-8-11-6-5-9-16(12(11)15-10)13(17)18-14(2,3)4/h7-8H,5-6,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWMFCCGEWQABK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCN2C(=O)OC(C)(C)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590319 | |
| Record name | tert-Butyl 7-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 7-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |
CAS RN |
243641-37-4 | |
| Record name | tert-Butyl 7-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



